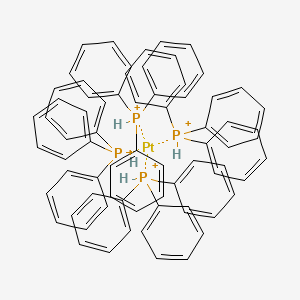
Tetrakis(triphenylphosphine)platinum(0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
化学反応の分析
Oxidative Addition Reactions
Pt(PPh₃)₄ undergoes oxidative addition with halogens, acids, and organic substrates, forming platinum(II) complexes:
-
Mechanistic Insight : Oxidative additions proceed via ligand dissociation (releasing PPh₃) to form a 16-electron intermediate, which reacts with electrophiles .
Reactions with Carbon Dioxide
Pt(PPh₃)₄ reacts with CO₂ to form carbonate-bridged complexes:
Pt PPh +CO →(PPh )2Pt CO +2PPh
-
The carbonate complex can further coordinate solvents like water or ethanol, forming solvated species .
Aldehydes and β-Dicarbonyl Compounds
-
Aldehydes : Form platinum-diacyl complexes (Pt(COR)₂(PPh₃)₂) via C–H bond activation .
-
Acetylacetone/Diethyl Malonate : Coordinate via enol tautomers, stabilizing platinum enolates .
Ethylene
In the presence of oxygen:
Pt O PPh +C H →Pt C H PPh +O
This reaction highlights its role in olefin activation .
Reactions with Sulfur and Chalcogens
-
Elemental Sulfur : Forms complexes with bridging sulfido ligands (e.g., Pt₂(μ-S)₂(PPh₃)₄) .
-
Organochalcogens : Cleaves C–Te/C–Se bonds in compounds like dithienyl ditelluride, forming Pt–Te bonds .
Strong Proton Acids
-
HBF₄/HSO₃F : Yield hydrido-platinum complexes (e.g., trans-PtH(X)(PPh₃)₂) .
-
H₂O : Hydrolysis produces Pt(OH)₂(PPh₃)₂ under controlled conditions .
Comparative Reactivity
| Property | Pt(PPh₃)₄ | Pt(PPh₃)₃ |
|---|---|---|
| Electron Count | 18e⁻ | 16e⁻ |
| Stability in Solution | Dissociates to Pt(PPh₃)₃ | More reactive intermediate |
| Common Reactivity | Oxidative addition | Ligand substitution |
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : Pt(C₁₈H₁₅P)₄
- Molecular Weight : 1244.21 g/mol
- Appearance : Bright yellow crystalline solid
- Solubility : Insoluble in water; soluble in organic solvents
The compound features a tetrahedral geometry where four triphenylphosphine ligands coordinate to a central platinum atom in the zero oxidation state. This structure facilitates various chemical interactions, making it a valuable precursor to other platinum complexes.
Scientific Research Applications
Tetrakis(triphenylphosphine)platinum(0) has been extensively studied for its catalytic properties and potential therapeutic applications.
Catalysis
Tetrakis(triphenylphosphine)platinum(0) is widely recognized for its role as a catalyst in various organic reactions:
- Cross-Coupling Reactions : It is particularly effective in palladium-catalyzed coupling reactions, such as:
- Heck Reaction : Used for forming carbon-carbon bonds between alkenes and aryl halides.
- Suzuki Coupling : Facilitates the coupling of aryl boronic acids with aryl halides.
- Stille Coupling : Involves the reaction of organostannanes with aryl halides.
- Sonogashira Coupling : Enables the coupling of terminal alkynes with aryl halides.
- Negishi Coupling : Involves the coupling of organozinc reagents with aryl halides.
These reactions are pivotal in synthesizing pharmaceuticals, agrochemicals, and advanced materials.
| Reaction Type | Description | Reference |
|---|---|---|
| Heck Reaction | Carbon-carbon bond formation | J. Am. Chem. Soc. (2008), DOI: 10.1021/ja0782293 |
| Suzuki Coupling | Aryl boronic acids with aryl halides | Org. Proc. Res. Dev. (2003), DOI: 10.1021/op025620u |
| Stille Coupling | Organostannanes with aryl halides | Angew. Chem. Int. Ed. (2008), DOI: 10.1021/anie.200800364 |
| Sonogashira Coupling | Terminal alkynes with aryl halides | J. Org. Chem. (2010), DOI: 10.1021/jo9022793 |
Medicinal Chemistry
Recent studies have highlighted the potential anticancer properties of Tetrakis(triphenylphosphine)platinum(0). Notably, it has shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity Against Ovarian Cancer Cells : Research demonstrated that Pt(PPh₃)₄ significantly reduced the viability of ovarian cancer cells, indicating its potential as an anticancer agent.
Case Studies
Several case studies illustrate the effectiveness of Tetrakis(triphenylphosphine)platinum(0) in both catalysis and medicinal applications:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that Tetrakis(triphenylphosphine)platinum(0) exhibited significant cytotoxicity against ovarian cancer cells, suggesting its utility in developing new chemotherapeutic agents.
- Application in Organic Synthesis : In a notable application, researchers utilized Tetrakis(triphenylphosphine)platinum(0) to synthesize complex organic molecules through palladium-catalyzed reactions, demonstrating its versatility in synthetic organic chemistry .
作用機序
The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:
Tetrakis(triphenylphosphine)palladium(0): Similar in structure and reactivity, used in palladium-catalyzed cross-coupling reactions.
Tetrakis(triphenylphosphine)nickel(0): Another similar compound with comparable coordination geometry and applications.
Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.
These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.
特性
分子式 |
C72H64P4Pt+4 |
|---|---|
分子量 |
1248.3 g/mol |
IUPAC名 |
platinum;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChIキー |
SYKXNRFLNZUGAJ-UHFFFAOYSA-R |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















